molecular formula C18H19BrN4O2S B2382562 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide CAS No. 2034620-73-8

2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide

カタログ番号: B2382562
CAS番号: 2034620-73-8
分子量: 435.34
InChIキー: KZTPLRLHGQHCQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN4O2S and its molecular weight is 435.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a derivative of pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article summarizes the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22BrN3O2SC_{18}H_{22}BrN_3O_2S, and it features a complex structure that includes a bromine atom, a sulfonamide group, and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole compounds have been studied for their ability to inhibit inflammatory pathways.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against several cancer types:

Compound Cancer Cell Line IC50 (µM) Mechanism
Compound AMDA-MB-231 (Breast)3.79Apoptosis induction
Compound BHepG2 (Liver)26Cell cycle arrest
Compound CA549 (Lung)49.85Inhibition of proliferation

These findings suggest that the pyrazole structure contributes significantly to the anticancer properties by interacting with cellular pathways involved in growth and survival.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. For example:

  • Mechanism of Action : Pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Case Study : A study demonstrated that a related pyrazole derivative significantly decreased inflammatory markers in a murine model of arthritis.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins. These studies reveal:

  • Binding Affinity : The compound shows high binding affinity to specific kinases involved in cancer progression.
  • Structural Insights : The presence of the bromine atom enhances hydrophobic interactions, potentially increasing bioavailability.

Q & A

Basic Question: How can reaction conditions be optimized for synthesizing this sulfonamide derivative?

Answer:
Synthesis optimization requires systematic experimentation using Design of Experiments (DoE) principles. Key variables include:

  • Solvent polarity (e.g., DMF vs. THF) to influence reaction rates .
  • Temperature control (e.g., 60–80°C) to balance yield and byproduct formation .
  • Catalyst selection (e.g., Pd-based catalysts for Suzuki couplings) .
    Methodology:
  • Monitor intermediates via thin-layer chromatography (TLC) or HPLC .
  • Use statistical modeling to identify critical parameters, as demonstrated in flow-chemistry optimizations .
    Reference Data:
  • Example: A 79.3% yield was achieved for a brominated pyrazole derivative using DMF at 70°C .

Basic Question: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 8.06–8.80 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazole and benzenesulfonamide moieties .
  • IR Spectroscopy :
    • Confirm sulfonamide S=O stretches (~1335 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass Spectrometry :
    • HRMS validates molecular weight (e.g., [M+H]⁺ = 350.0961 g/mol for a related compound) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Structural isomerism or conformational flexibility in the pyrazol-4-yl ethyl chain .
  • Solubility differences affecting cellular uptake .
    Methodology:
  • Perform X-ray crystallography to confirm absolute configuration .
  • Validate activity via cross-assay comparisons (e.g., enzymatic vs. cell-based assays) .
    Example: Compound 2k showed anticancer activity (IC₅₀ = 1.2 µM) but weak kinase inhibition, suggesting off-target effects .

Advanced Question: What computational approaches predict structure-activity relationships (SAR)?

Answer:

  • Molecular Docking :
    • Map the sulfonamide group’s interaction with ATP-binding pockets (e.g., VEGFR-2) .
  • QSAR Modeling :
    • Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity .
      Methodology:
  • Use Density Functional Theory (DFT) to calculate charge distribution on the bromobenzene ring .
  • Validate with in vitro binding assays (e.g., SPR or ITC) .

Basic Question: How to analyze regioselectivity in pyrazole functionalization?

Answer:

  • Directing Group Strategy :
    • The pyridin-2-yl group at N1 directs electrophilic substitution to the pyrazole C4 position .
  • Halogen Dance Reactions :
    • Bromine migration can occur under basic conditions, requiring low-temperature monitoring (-20°C) .
      Validation:
  • Single-crystal XRD confirms substitution patterns (e.g., C-Br bond angles of ~112°) .

Advanced Question: How to design derivatives for improved metabolic stability?

Answer:

  • Structural Modifications :
    • Replace labile ethyl linkers with cycloalkyl groups to reduce CYP450-mediated oxidation .
    • Introduce fluorine atoms to block metabolic hot spots .
      Methodology:
  • Use microsomal stability assays (e.g., human liver microsomes) .
  • LC-MS/MS tracks metabolite formation .

Basic Question: What purification methods ensure high-purity products?

Answer:

  • Column Chromatography :
    • Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .
  • Recrystallization :
    • Optimize solvent pairs (e.g., EtOH/H₂O) for crystal lattice formation .
      Purity Validation:
  • HPLC with UV detection (≥98% purity) .

Advanced Question: How to investigate electronic effects on sulfonamide reactivity?

Answer:

  • Electrochemical Analysis :
    • Cyclic voltammetry identifies redox potentials influenced by the bromine substituent .
  • Kinetic Isotope Effects (KIE) :
    • Compare reaction rates using deuterated vs. protiated ethyl linkers .
      Findings:
  • Electron-withdrawing groups (e.g., Br) increase sulfonamide acidity (pKa ~8.5) .

特性

IUPAC Name

2-bromo-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2S/c1-13-15(14(2)23(22-13)18-9-5-6-11-20-18)10-12-21-26(24,25)17-8-4-3-7-16(17)19/h3-9,11,21H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTPLRLHGQHCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。